![molecular formula C20H20FN3O3S2 B2666815 4-(azepan-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 862807-22-5](/img/structure/B2666815.png)
4-(azepan-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
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Description
4-(azepan-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is a member of the sulfonamide family and has shown promising results in preclinical studies as an inhibitor of cancer cell growth.
Scientific Research Applications
Fluorescent Sensors
Benzothiazole derivatives have been explored for their applications as fluorescent sensors. For instance, benzimidazole and benzothiazole conjugates have demonstrated the ability to act as fluorescent sensors for metal ions like Al3+ and Zn2+, exhibiting large Stokes shifts and good sensitivity and selectivity. Such compounds have shown potential in detecting analytes due to appreciable spectral changes upon coordination with specific ions, indicating their utility in environmental monitoring and analytical chemistry (Suman et al., 2019).
Antimicrobial and Antitumor Agents
Compounds with benzothiazole moieties have been synthesized and evaluated for their antimicrobial activities. The structural presence of benzothiazole, coupled with other functional groups, has been linked to pharmacologically proven therapeutic potentials, including antimicrobial properties. This suggests that derivatives of benzothiazole could be explored for the development of new antimicrobial agents, reflecting a broad area of research applications in pharmaceuticals and medicinal chemistry (Jagtap et al., 2010).
Dye and Pigment Synthesis
Benzothiazole derivatives have also found applications in the synthesis of dyes and pigments, particularly those containing fluorosulfonyl groups. These compounds have shown varied absorption maxima depending on their structural substituents, indicating their potential use in developing new materials for coloring textiles and other materials. The study of their spectral properties has implications for the fields of materials science and industrial chemistry (Koh et al., 2003).
Kinase Inhibition for Therapeutic Applications
Novel azepane derivatives, including those that may structurally resemble 4-(azepan-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, have been investigated for their ability to inhibit protein kinases, such as PKB (protein kinase B). These studies are foundational for developing new therapeutic agents targeting cancer and other diseases where kinase activity is dysregulated. The optimization of such compounds can lead to advancements in targeted therapies (Breitenlechner et al., 2004).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c21-16-6-5-7-17-18(16)22-20(28-17)23-19(25)14-8-10-15(11-9-14)29(26,27)24-12-3-1-2-4-13-24/h5-11H,1-4,12-13H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWCPHWKKVNMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
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